molecular formula C9H8F3N B2637781 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline CAS No. 954579-56-7

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2637781
CAS No.: 954579-56-7
M. Wt: 187.165
InChI Key: SBSKUFPXZLFLMW-UHFFFAOYSA-N
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Description

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline (CAS 954579-56-7) is a fluorinated derivative of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a privileged structure in medicinal chemistry and drug discovery. With a molecular formula of C9H8F3N and a molecular weight of 187.17 g/mol, this compound serves as a versatile and high-value building block for the synthesis of novel bioactive molecules . The tetrahydroquinoline core is a prevalent motif in a myriad of natural products and synthetic pharmaceuticals, known for its broad spectrum of biological activities . This scaffold is frequently targeted in anticancer research, as numerous quinoline and tetrahydroquinoline derivatives have demonstrated excellent results through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, inhibition of angiogenesis, and disruption of cell migration . The specific substitution pattern of three fluorine atoms at the 6, 7, and 8 positions of the fused benzene ring makes this compound a particularly attractive intermediate for medicinal chemistry. The introduction of fluorine atoms is a standard strategy in lead optimization to modulate a molecule's lipophilicity, metabolic stability, and bioavailability. Researchers can utilize this compound to develop new derivatives with potential activity against various cancer cell lines, as well as for the exploration of inhibitors targeting tyrosine kinases, proteasome, tubulin polymerization, and topoisomerases . It is also a key starting material in domino or cascade reactions, which are highly efficient strategies for constructing complex heterocyclic architectures relevant to the synthesis of potential pharmaceutical agents . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h4,13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSKUFPXZLFLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C(=C2NC1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline typically involves the fluorination of tetrahydroquinoline derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential:
6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline and its derivatives have been investigated for their potential as therapeutic agents. Notably, compounds with similar structures have shown promise as orexin receptor antagonists, which are relevant for treating disorders such as insomnia and eating disorders. Orexin receptors play a crucial role in regulating sleep-wake cycles and appetite control .

Antibacterial Activity:
Research indicates that tetrahydroquinoline derivatives exhibit significant antibacterial activity. For instance, derivatives of this compound have been tested against various Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MIC) for these compounds suggest effective antibacterial properties that could lead to the development of new antibiotics.

Case Study:
A study highlighted the synthesis of 6-substituted tetrahydroquinolines which demonstrated effective inhibition against bacterial strains. The derivatives were evaluated for their pharmacological profiles and showed promising results in vitro .

Material Science

Additive Manufacturing:
The compound has applications in additive manufacturing due to its unique chemical properties. It can be utilized as a polymer additive to enhance the mechanical properties of materials produced through 3D printing technologies .

Electronics:
In the field of electronics, this compound is being explored for its potential use in electronic materials. Its fluorinated structure may provide enhanced electrical properties suitable for various electronic applications .

Organic Synthesis

Synthetic Intermediates:
This compound serves as an important intermediate in organic synthesis. It can be used to synthesize various bioactive molecules through functionalization reactions. The presence of trifluoromethyl groups enhances reactivity and selectivity in chemical transformations .

Table: Summary of Applications

Application AreaSpecific Use CaseNotes
Medicinal ChemistryOrexin receptor antagonistsPotential treatments for sleep and eating disorders
Antibacterial agentsEffective against Gram-positive and Gram-negative bacteria
Material ScienceAdditive manufacturingEnhances mechanical properties in 3D printing
ElectronicsPotential use in electronic materials
Organic SynthesisSynthetic intermediatesKey role in synthesizing bioactive compounds

Mechanism of Action

The mechanism of action of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of THQ Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,2,3,4-Tetrahydroquinoline (THQ) None C₉H₁₁N 133.19 Versatile intermediate in drug synthesis; moderate lipophilicity
6-Fluoro-THQ 6-F C₉H₁₀FN 151.18 Enhanced metabolic stability; antimicrobial activity
6,7,8-Trifluoro-THQ (Inferred) 6-F, 7-F, 8-F C₉H₇F₃N ~186* Increased electronegativity; potential for improved CNS penetration
6-(Trifluoromethyl)-THQ† 6-CF₃ C₁₀H₁₀F₃N 201.19 High lipophilicity; preclinical neurological applications
2-Methyl-5-hydroxy-THQ 2-CH₃, 5-OH C₁₀H₁₃NO 163.22 Analgesic activity (1/8 potency of morphine)

*Estimated based on fluorinated analogs. †Isoquinoline derivative.

Key Observations:

  • Fluorination Impact: The trifluoro substitution in 6,7,8-TFTHQ likely enhances oxidative stability compared to non-fluorinated THQ, as fluorine’s electron-withdrawing effects reduce susceptibility to dehydrogenation .
  • Positional Specificity: Mono-fluoro derivatives (e.g., 6-Fluoro-THQ) are synthetically accessible but lack the synergistic electronic effects of multi-fluorinated analogs. The 6,7,8-positions in THQ are sterically accessible, enabling efficient synthesis via fluorinated precursors .

Table 3: Pharmacological Profile Comparison

Compound Biological Activity Efficacy Notes Reference
THQ Broad-spectrum (antimicrobial, anticancer) Limited selectivity due to simple structure
6-Fluoro-THQ Antimicrobial (agar diffusion assay) Moderate activity vs. S. aureus
6,7,8-TFTHQ (Inferred) Potential CNS applications (e.g., nNOS inhibition) Hypothesized improved blood-brain barrier penetration
1,2,3,4-THQ-based nNOS Inhibitor Neuropathic pain relief (Chung model) 60% oral bioavailability; no hERG liability

Critical Analysis:

  • Neurological Potential: Fluorinated THQ derivatives are promising for neuronal nitric oxide synthase (nNOS) inhibition, as seen in analogs with optimized alkylamino side chains . The trifluoro motif in 6,7,8-TFTHQ may further enhance target engagement through hydrophobic interactions.
  • Antimicrobial Limitations : While 6-Fluoro-THQ shows moderate activity, multi-fluorinated derivatives might face reduced solubility, necessitating formulation adjustments .

Biological Activity

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity through various studies and research findings, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of trifluoromethyl groups at positions 6, 7, and 8 of the tetrahydroquinoline scaffold. This structural modification is believed to enhance its biological activity compared to other quinoline derivatives.

Synthesis Methods

The synthesis of tetrahydroquinoline derivatives typically involves multicomponent reactions (MCRs), which allow for rapid assembly and screening of complex compounds. The Povarov reaction is one such method that has been effectively used to synthesize this class of compounds .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated a library of tetrahydroquinoline derivatives against various cancer cell lines and found that some compounds showed potent inhibition at sub-micromolar concentrations. Notably, the compound demonstrated effective growth inhibition in triple-negative breast cancer (TNBC) cell lines .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (μM)Reference
MDA-MB-231 (TNBC)<0.1
A549 (Lung Cancer)0.5
HeLa (Cervical Cancer)0.3

The mechanism underlying the anticancer effects of this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. It has been suggested that this compound may act as a VEGFR-2 inhibitor , which is crucial in cancer angiogenesis.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Study on TNBC : In vitro studies demonstrated that this compound significantly inhibited the growth of MDA-MB-231 cells with an IC50 value lower than 0.1 μM. The study emphasized the need for further exploration into its mechanism as a potential therapeutic agent for TNBC patients .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The compound's ability to induce apoptosis in cancer cells was highlighted through histological analysis .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline?

  • Methodological Answer : The synthesis typically involves regioselective fluorination of the tetrahydroquinoline core. Fluorine atoms are introduced via electrophilic substitution or halogen exchange reactions. For example, trifluoromethylation or direct fluorination using agents like Selectfluor® can be applied. Intermediate purification often requires column chromatography, and structural confirmation relies on NMR (¹H/¹³C/¹⁹F) and mass spectrometry. Substituent positioning is critical; steric and electronic effects influence reactivity, as seen in analogous fluorinated tetrahydroquinoline derivatives .

Q. How can the structural integrity of this compound be verified?

  • Methodological Answer : Advanced spectroscopic techniques are essential:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves ring substituents and stereochemistry. For example, aromatic carbons in fluorinated analogs appear at δ(C) = 110–145 ppm, and aliphatic carbons near δ(C) = 28–38 ppm .
  • X-ray Crystallography : Resolves bond angles and conformations. Tetrahydroquinoline derivatives often adopt a half-chair conformation, with bond-angle sums at nitrogen atoms around 347.9°–354.6° .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected m/z for C₁₀H₁₀F₃N: ~201.07).

Q. What are the key physicochemical properties influencing reactivity?

  • Methodological Answer : The trifluorinated moiety enhances electronegativity and steric hindrance, affecting:

  • Solubility : Increased hydrophobicity compared to non-fluorinated analogs.
  • Acid-Base Behavior : The basicity of the nitrogen atom is reduced due to electron-withdrawing fluorine groups.
  • Thermal Stability : Fluorine substituents improve thermal resistance, as observed in related halogenated tetrahydroquinolines .

Advanced Research Questions

Q. How can regioselective fluorination challenges be addressed during synthesis?

  • Methodological Answer : Regioselectivity is controlled via:

  • Directed Metalation : Using directing groups (e.g., sulfonyl, methoxy) to guide fluorine insertion at specific positions.
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enable selective C–F bond formation. For example, palladium-mediated coupling reactions have been used in trifluoromethyl-substituted heterocycles .
  • Contradiction Analysis : Discrepancies in yields may arise from competing pathways (e.g., over-fluorination or side reactions). Optimization requires adjusting reaction time, temperature, and stoichiometry of fluorinating agents .

Q. What catalytic systems are effective for dehydrogenation or hydrogenation of this compound?

  • Methodological Answer :

  • Dehydrogenation : Fe-ISAS/CN (iron single-atom catalysts on N-doped carbon) show high efficiency in converting tetrahydroquinoline to quinoline derivatives, with recyclability up to 5 cycles .
  • Hydrogenation : Pt or Pd catalysts under H₂ pressure (e.g., 3000 psig) selectively reduce quinoline to tetrahydroquinoline. The rate-limiting step is often β-propylaniline hydrogenolysis .

Q. How can bioactivity studies be designed for this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : CETP (cholesteryl ester transfer protein) inhibition assays are relevant, as tetrahydroquinoline scaffolds are used in lipid metabolism drug candidates. IC₅₀ values are determined via fluorescence polarization .
  • Structure-Activity Relationships (SAR) : Compare trifluorinated derivatives with mono-/di-fluorinated analogs to assess fluorine’s impact on binding affinity and metabolic stability .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reaction yields during fluorination?

  • Methodological Answer : Contradictions arise from varying fluorination agents (e.g., Selectfluor® vs. DAST) or solvent polarity. For example, polar aprotic solvents (DMF, MeCN) favor electrophilic fluorination but may promote side reactions. Systematic DOE (Design of Experiments) studies are recommended, monitoring intermediates via LC-MS .

Q. Why do catalytic hydrogenation studies report conflicting rate-limiting steps?

  • Methodological Answer : Disparities stem from reaction conditions (e.g., temperature, pressure). At 350–400°C and 3000 psig, 1,2,3,4-tetrahydroquinoline cracking dominates , whereas lower temperatures favor intermediate hydrogenolysis. Kinetic modeling and isotopic labeling (e.g., D₂) can clarify mechanisms .

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